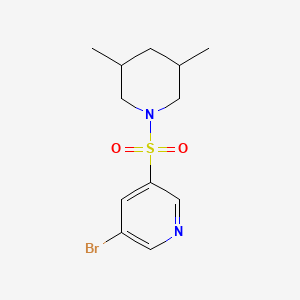

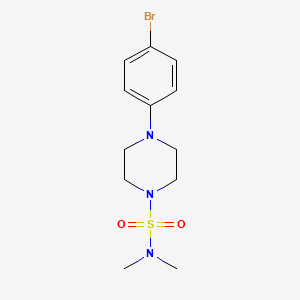

4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide (abbreviated as 4-BDPPS) is an organic compound belonging to the class of piperazines. It is a derivative of piperazine, a heterocyclic aromatic compound, and is composed of four atoms of bromine, one atom of nitrogen, two atoms of methyl, one atom of sulfur, and one atom of oxygen. 4-BDPPS is a versatile compound with various applications in scientific research, including the synthesis of various organic compounds, the study of biochemical and physiological effects, and the development of new drugs.

Scientific Research Applications

Sulfonamide-derived Compounds and Transition Metal Complexes Sulfonamide-derived ligands, including 4-({[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-amino}methyl)benzenesulfonamide, were synthesized and characterized alongside their transition metal complexes. The compounds demonstrated moderate to significant antibacterial activity against bacterial strains and antifungal activity against various fungal strains, as evidenced by in vitro studies (Chohan & Shad, 2011).

Enzyme Inhibitors and Synthesis of Derivatives A series of sulfonamides were designed and synthesized by a diazo reaction, evaluated as inhibitors for enzymes like acetylcholinesterase (AChE) and human carbonic anhydrases (hCA). The compounds displayed inhibitory activities with Ki values in specific ranges, indicating potential as enzyme inhibitors. In silico studies affirmed their satisfactory pharmacokinetic properties (Bilginer et al., 2020).

Catalytic Applications An N-bromo sulfonamide reagent was synthesized and characterized, used as a catalyst for the synthesis of bis(pyrazol-5-ol)s through a pseudo five-component condensation reaction. This methodology offered several advantages such as non-toxic materials, high yields, and short reaction times, signifying its utility in catalytic processes (Khazaei et al., 2014).

Synthesis of Novel Compounds and Antimicrobial Evaluation Novel compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety were synthesized and characterized. These compounds were tested for antimicrobial action against bacterial and fungal strains, antioxidant activity, and toxicity on Daphnia magna Straus. The studies revealed promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections (Apostol et al., 2022).

Mechanism of Action

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body .

Mode of Action

It’s likely that the compound interacts with its targets by binding to active sites, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects such as antimicrobial and anticancer activities .

Pharmacokinetics

The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .

Result of Action

Similar compounds have shown promising antimicrobial and anticancer activities .

properties

IUPAC Name |

4-(4-bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN3O2S/c1-14(2)19(17,18)16-9-7-15(8-10-16)12-5-3-11(13)4-6-12/h3-6H,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVIMFUCLSDOBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681472 |

Source

|

| Record name | 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide | |

CAS RN |

1226808-59-8 |

Source

|

| Record name | 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.